1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine
Description
1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine (CAS: 2172496-60-3) is a bicyclic heterocyclic compound featuring a pyran ring fused to an imidazole moiety. The molecule has a methyl group at the 1-position and an amine group at the 2-position of the imidazole ring. Its hydrochloride salt form has a molecular weight of 189.6 g/mol and a purity ≥95% .
Properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10-6-2-3-11-4-5(6)9-7(10)8/h2-4H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPDMFBZUPTAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849268-08-1 | |
| Record name | 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of a suitable aldehyde with an amine and a dihydropyran derivative. The reaction conditions often include the use of a catalyst and a solvent, such as ethanol or methanol, under reflux . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the 1-Position
1-Cyclopropyl Derivative
- Structure: 1-Cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride (CAS: 2172460-98-7).
- Molecular Formula : C₉H₁₄ClN₃O.
- Molecular Weight : 215.68 g/mol.
- Properties : Stable at room temperature, with a similar bicyclic backbone but increased steric bulk due to the cyclopropyl group .
1-Ethyl Derivative
- Structure: 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride (CAS: 2172030-92-9).
Table 1: Substituent Effects on Physical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Purity | Stability |
|---|---|---|---|---|
| 1-Methyl derivative (target compound) | Methyl | 189.6 | ≥95% | Lab-stable, hydrochloride |
| 1-Cyclopropyl derivative | Cyclopropyl | 215.68 | N/A | Room temperature storage |
| 1-Ethyl derivative | Ethyl | N/A | N/A | Requires standard lab handling |
Heterocyclic Core Modifications
Pyrano[4,3-c]pyrazole Derivatives
- Example: {1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine (CAS: 1421604-36-5).
- Structural Difference : Replaces the imidazole ring with a pyrazole, altering electronic properties and hydrogen-bonding capacity. This modification may reduce basicity compared to the imidazole-containing analog .
Spectral and Analytical Data
- 1-Cyclopropyl Derivative : Expected downfield shifts in NMR due to the cyclopropyl group’s electron-withdrawing effects.
Table 2: Comparative Spectral Data
Practical Considerations
Biological Activity
1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Information
- Molecular Formula : CHNO
- CAS Number : 2172599-51-6
- SMILES : CN1C2=C(COCC2)N=C1N
- InChIKey : MUPDMFBZUPTAAN-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the imidazole and pyrano groups. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound demonstrated significant potential in inhibiting biofilm formation compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines:
- Cell Viability Assays : Compounds derived from similar structures have shown IC values ranging from 0.01 to 42.30 µM against different cancer cell lines such as MCF7 and NCI-H460 .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival .
Table 1: Biological Activity Summary
Case Studies
- Antimicrobial Properties : A study evaluated several derivatives for their ability to inhibit bacterial growth and biofilm formation. The results indicated that compounds with similar structural motifs were effective at low concentrations, suggesting a promising avenue for antibiotic development .
- Cytotoxic Effects on Cancer Cells : Another study focused on the anticancer potential of pyrano derivatives, revealing that specific compounds exhibited significant cytotoxicity against MCF7 cells with IC values as low as 0.01 µM. The study concluded that these compounds could serve as leads for further drug development targeting cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
